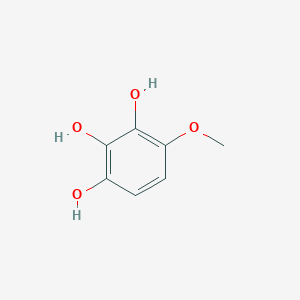

4-Methoxybenzene-1,2,3-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxybenzene-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3,8-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQVQRQYGVYXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586257 | |

| Record name | 4-Methoxybenzene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87997-30-6 | |

| Record name | 4-Methoxybenzene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methoxybenzene 1,2,3 Triol

Established Synthetic Routes to 4-Methoxybenzene-1,2,3-triol

The creation of this compound can be approached from different precursors, primarily involving the strategic introduction of hydroxyl or methoxy (B1213986) groups onto an aromatic scaffold.

Multi-Step Chemical Synthesis Pathways

The synthesis of this compound is typically achieved through multi-step pathways. One common strategy begins with a more readily available methoxyphenol, such as 2-methoxyphenol (guaiacol). This precursor undergoes sequential hydroxylation reactions to introduce the additional hydroxyl groups at the desired positions. smolecule.com An alternative conceptual approach involves the methoxylation of a benzenetriol precursor. In this route, a compound like 1,2,3-trihydroxybenzene (pyrogallol) could be selectively methylated to introduce the methoxy group at the 4-position. This requires careful control of reaction conditions to prevent over-methylation of the other hydroxyl groups.

Analogous syntheses for related benzenetriols provide insight into potential routes. For instance, 1,2,4-Benzenetriol can be synthesized through the hydrolysis of 1,2,4-triacetoxybenzene, which itself is prepared from the reaction of p-benzoquinone with acetic anhydride (B1165640) in the presence of an acid catalyst. chemicalbook.comchemicalbook.com Another method for producing benzenetriols is the Dakin oxidation of corresponding dihydroxybenzaldehydes or dihydroxyacetophenones using an alkaline hydrogen peroxide solution. chemicalbook.com These established methods for isomers suggest plausible, though not explicitly documented, pathways for the target molecule.

Investigation of Reaction Conditions and Reagents for this compound Synthesis

The success of synthesizing this compound hinges on the precise selection of reagents and reaction conditions.

For the hydroxylation of a methoxyphenol precursor, various oxidizing agents are employed. smolecule.com Hydrogen peroxide is a common choice, often used in conjunction with a catalyst to control the regioselectivity of the hydroxylation. smolecule.comchemicalbook.com For methylation reactions to convert a triol precursor, reagents like dimethyl sulfate (B86663) or methyl iodide are typically used in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack. smolecule.com

The table below summarizes key reaction types and the reagents involved in the synthesis of this compound and related polyphenols.

| Reaction Type | Reagents & Conditions | Starting Material (Example) | Product (Example) |

| Hydroxylation | Hydrogen peroxide (H₂O₂), potentially with catalysts. | 2-Methoxyphenol | This compound |

| Methylation | Dimethyl sulfate or Methyl iodide with a base (e.g., K₂CO₃). | 1,2,3-Trihydroxybenzene | This compound |

| Dakin Oxidation | Alkaline hydrogen peroxide (H₂O₂/NaOH). | 3,4-Dihydroxybenzaldehyde | 1,2,4-Benzenetriol |

| Hydrolysis | Acid catalysis (e.g., HCl) in aqueous solvent (e.g., Methanol (B129727)/Water). | 1,2,4-Triacetoxybenzene | 1,2,4-Benzenetriol |

Derivatization Strategies for this compound Analogues

The multiple functional groups on this compound offer numerous possibilities for creating a diverse range of analogues through derivatization.

Modification of Hydroxyl Groups

The three hydroxyl groups are primary sites for chemical modification. These modifications are often used to alter the compound's physical properties or to act as protecting groups during a larger synthetic sequence.

Esterification: The hydroxyl groups readily react with acids or their derivatives, such as acetic anhydride, to form esters. smolecule.comkarazin.ua This is a common strategy to produce acetate (B1210297) esters.

Etherification: The formation of ethers is another key modification. This is frequently done using protecting groups to mask the reactivity of the hydroxyls. Common hydroxyl-protecting groups include benzyl (B1604629) (Bn), silyl (B83357) ethers (like TBS or TMS), and para-methoxybenzyl (PMB). beilstein-journals.orgnih.govgoogle.com For example, a hydroxyl group can be converted to a benzyl ether using benzyl bromide in the presence of a base like potassium carbonate. units.it This benzyl group can later be removed by catalytic hydrogenation. nih.gov

Chloroacetylation: The hydroxyl groups can be converted to chloroacetyl esters by reacting with chloroacetyl chloride. mdpi.com These chloroacetyl groups are versatile handles for further functionalization, as the chlorine atom can be displaced by various nucleophiles. mdpi.com

The following table details common protecting groups for hydroxyl functions.

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection |

| Benzyl | Bn | Benzyl bromide (BnBr), Base (e.g., K₂CO₃) | H₂, Pd/C (Catalytic Hydrogenation) |

| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), Base (e.g., Imidazole) | Tetrabutylammonium fluoride (B91410) (TBAF) |

| Acetyl | Ac | Acetic anhydride (Ac₂O), Base (e.g., Pyridine) | Base (e.g., K₂CO₃) or Acid (e.g., HCl) in Methanol |

| para-Methoxybenzyl | PMB | PMB-Cl, Base (e.g., NaH) | DDQ or Trifluoroacetic acid (TFA) |

Functionalization of the Methoxybenzene Skeleton

Beyond the hydroxyl groups, both the methoxy group and the aromatic ring itself can be sites for chemical transformation.

Nucleophilic Substitution of the Methoxy Group: The methoxy group can potentially undergo nucleophilic substitution reactions, which would allow for the introduction of different alkoxy groups or other functionalities. smolecule.com However, this typically requires harsh conditions.

Electrophilic Aromatic Substitution: The benzene (B151609) ring, activated by the electron-donating hydroxyl and methoxy groups, is susceptible to electrophilic substitution reactions. karazin.ua The positions of substitution are directed by the existing functional groups. This allows for the introduction of various substituents, such as nitro groups, halogens, or alkyl chains, onto the aromatic core, further expanding the library of accessible analogues.

Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes sustainability, focusing on the use of environmentally benign solvents, efficient catalytic systems, and renewable feedstocks.

The principles of green chemistry can be applied to the synthesis of this compound and its derivatives. semnan.ac.ir This includes the use of water as a reaction solvent, which is non-toxic and economical. semnan.ac.irucl.ac.uk The development of one-pot cascade reactions, where multiple transformations occur in a single reaction vessel, can significantly improve efficiency and reduce waste by minimizing purification steps. ucl.ac.uk

Furthermore, there is growing interest in using renewable biomass as a starting point for chemical synthesis. ucl.ac.uk Lignin, a major component of wood, is a rich source of aromatic compounds, including methoxyphenols like guaiacol. mdpi.com Developing methods to efficiently convert these biomass-derived precursors into valuable chemicals like this compound represents a key goal in sustainable chemistry. mdpi.com The use of biocatalysis, employing enzymes to perform specific chemical transformations under mild conditions, also offers a powerful tool for developing greener synthetic routes. ucl.ac.uk

Advanced Chemical Reactivity and Mechanistic Investigations of 4 Methoxybenzene 1,2,3 Triol

Oxidation Reaction Mechanisms of the 1,2,3-Triol Moiety

The 1,2,3-triol (pyrogallol) moiety is highly susceptible to oxidation. The presence of three adjacent hydroxyl groups on the aromatic ring significantly lowers the oxidation potential compared to phenol (B47542) or catechol, making it a potent reducing agent and an efficient radical scavenger.

Formation of Oxidized Products (e.g., Quinones)

The oxidation of 4-Methoxybenzene-1,2,3-triol proceeds through the formation of semiquinone radicals, which can then be further oxidized to quinone structures. Studies on the oxidation of structurally similar compounds, such as 3-methoxycatechol, at the air-water interface have shown that this leads to the formation of 4-methoxypyrogallol and its corresponding quinone pairs. uky.edunih.gov This suggests a similar pathway for this compound, where oxidation would likely yield 4-methoxy-1,2-benzoquinone (B1203328) or other related quinonoid species. The initial oxidation involves the loss of a hydrogen atom from one of the hydroxyl groups to form a semiquinone radical, which is stabilized by resonance. Subsequent loss of another hydrogen atom or an electron followed by a proton leads to the formation of the stable quinone.

The general mechanism for the oxidation of polyphenols containing catechol or pyrogallol (B1678534) groups indicates a high susceptibility to oxidation. researchgate.net This process can be initiated by various oxidizing agents, including atmospheric oxygen (autoxidation), and results in the formation of highly colored quinone products.

Role in Radical Scavenging Processes

The potent antioxidant and radical scavenging activities of phenolic compounds are attributed to their ability to donate a hydrogen atom or an electron to a radical species, thereby neutralizing it. The reactivity of this compound as a radical scavenger is governed by several thermodynamic parameters, including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE). While specific experimental data for this compound is limited, theoretical calculations for the closely related parent compound, benzene-1,2,3-triol (pyrogallol), provide valuable insights into the operative mechanisms. rsc.org

Table 1: Calculated Thermodynamic Parameters for Radical Scavenging Mechanisms of Benzene-1,2,3-triol rsc.org

| Parameter | Value (kcal/mol) | Mechanism Supported |

| Bond Dissociation Enthalpy (BDE) | 76.08 | Hydrogen Atom Transfer (HAT) |

| Adiabatic Ionization Potential (IP) | 191.38 | Electron Transfer-Proton Transfer (ET-PT) |

| Proton Dissociation Enthalpy (PDE) | 78.67 | Electron Transfer-Proton Transfer (ET-PT) |

| Proton Affinity (PA) | 269.30 | Sequential Proton Loss Electron Transfer (SPLET) |

| Electron-Transfer Enthalpy (ETE) | 62.81 | Sequential Proton Loss Electron Transfer (SPLET) |

Note: Data is for Benzene-1,2,3-triol and serves as an estimate for the reactivity of this compound.

In the Hydrogen Atom Transfer (HAT) mechanism, a hydrogen atom is directly transferred from the phenolic hydroxyl group to a radical species. The efficiency of this process is primarily determined by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond and a more favorable HAT process. For benzene-1,2,3-triol, the calculated BDE is 76.08 kcal/mol, which is relatively low, suggesting that HAT is a plausible radical scavenging mechanism. rsc.org The presence of the electron-donating methoxy (B1213986) group in this compound is expected to further weaken the O-H bonds, potentially making the HAT mechanism even more favorable.

The Electron Transfer-Proton Transfer (ET-PT) mechanism, also known as Single Electron Transfer followed by Proton Transfer (SET-PT), involves the initial transfer of an electron from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium or another acceptor. The feasibility of this mechanism is governed by the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE). The relatively high IP value for benzene-1,2,3-triol (191.38 kcal/mol) suggests that the initial electron transfer step is thermodynamically less favorable compared to HAT in non-polar environments. rsc.org

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that is particularly relevant in polar solvents. It begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide anion, followed by the transfer of an electron from the anion to the radical species. The key thermodynamic parameters for this mechanism are the Proton Affinity (PA) of the phenoxide anion and the Electron Transfer Enthalpy (ETE) of the phenoxide. The calculated values for benzene-1,2,3-triol indicate that this pathway is a competitive mechanism, especially in environments that can facilitate proton transfer. rsc.org

Proton-Coupled Electron Transfer (PCET) represents a concerted mechanism where the electron and proton are transferred in a single kinetic step. This pathway avoids the formation of high-energy intermediates such as radical cations or phenoxide anions. The pyrogallol moiety, with its adjacent hydroxyl groups, is well-suited for PCET reactions, as it can form intramolecular hydrogen bonds that facilitate the concerted transfer. This mechanism is often considered to be highly efficient and is a key pathway for the antioxidant action of many polyphenolic compounds.

Reduction Reaction Mechanisms and Products

The aromatic ring of this compound is susceptible to reduction under various conditions, leading to a range of potential products. The specific outcome of the reduction is highly dependent on the chosen reagents and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation of phenolic compounds typically results in the reduction of the aromatic ring to a cyclohexyl ring. In the case of this compound, hydrogenation over powerful catalysts such as rhodium on alumina (B75360) (Rh/Al2O3) or platinum (Pt) would be expected to yield 4-methoxycyclohexane-1,2,3-triol. This reaction proceeds via the stepwise addition of hydrogen atoms to the aromatic ring, ultimately leading to a saturated cyclic polyol. The conditions for such a reaction, including temperature and pressure, would need to be carefully controlled to achieve the desired product and avoid side reactions.

Dissolving Metal Reduction (Birch Reduction):

The Birch reduction, which employs an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, offers a method for the partial reduction of aromatic rings to 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.com The regioselectivity of the Birch reduction is dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as hydroxyl and methoxy groups, direct the protonation steps of the reaction. For this compound, the presence of multiple electron-donating groups would likely lead to a complex mixture of partially reduced products. The expected major product would be a dihydrobenzene derivative where the double bonds are arranged to minimize electronic repulsion from the oxygen-containing substituents.

Table 1: Predicted Products of Reduction Reactions of this compound

| Reaction Type | Reagents | Predicted Major Product |

| Catalytic Hydrogenation | H₂, Rh/Al₂O₃ or Pt | 4-Methoxycyclohexane-1,2,3-triol |

| Birch Reduction | Na/NH₃, EtOH | Mixture of dihydrobenzene derivatives |

Note: The data in this table is predictive and based on the known reactivity of analogous compounds.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The electron-rich nature of the this compound ring, due to the presence of three hydroxyl groups and one methoxy group, makes it highly susceptible to electrophilic aromatic substitution. Conversely, this high electron density deactivates the ring towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution:

The hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. wikipedia.org In this compound, the positions ortho and para to these activating groups are key sites for electrophilic attack. Given the substitution pattern of the molecule, the available positions for substitution are C5 and C6. The directing effects of the four electron-donating groups will synergistically activate these positions.

The relative directing ability of the hydroxyl and methoxy groups would influence the regioselectivity of the substitution. Generally, the hydroxyl group is a more powerful activating group than the methoxy group. Therefore, electrophilic substitution would be expected to occur preferentially at the positions most activated by the hydroxyl groups. In this case, both available positions are ortho to a hydroxyl group. Steric hindrance from the adjacent substituents would also play a significant role in determining the final product distribution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are all expected to proceed readily on this highly activated ring. nih.govlibretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.org The aromatic ring of this compound is highly electron-rich due to the presence of four electron-donating groups. Consequently, it is strongly deactivated towards nucleophilic attack. For a nucleophilic substitution to occur, a leaving group (such as a halide) would need to be present on the ring, and even then, the reaction would be extremely slow due to the electronic nature of the substrate. There are some specialized cases where a methoxy group can act as a leaving group in nucleophilic aromatic substitution, but these typically involve activation by strong electron-withdrawing groups or the formation of a benzyne (B1209423) intermediate under harsh conditions, which are not favored for this substrate. elsevierpure.comntu.edu.sglibretexts.org

Table 2: Predicted Reactivity of this compound in Substitution Reactions

| Reaction Type | Reactivity | Directing Effect of Substituents |

| Electrophilic Aromatic Substitution | High | ortho, para-directing (positions 5 and 6) |

| Nucleophilic Aromatic Substitution | Very Low | Deactivated ring |

Note: The data in this table is predictive and based on established principles of aromatic substitution.

Intermolecular and Intramolecular Hydrogen Bonding Networks Involving Methoxy and Hydroxyl Groups

The presence of three hydroxyl groups and a methoxy group in this compound allows for the formation of complex and dynamic hydrogen bonding networks, both within a single molecule (intramolecular) and between molecules (intermolecular). These interactions significantly influence the physical and chemical properties of the compound.

Intramolecular Hydrogen Bonding:

Intramolecular hydrogen bonds can form between adjacent hydroxyl groups and between a hydroxyl group and the methoxy group. Specifically, a hydrogen bond can exist between the hydrogen of the C2-hydroxyl group and the oxygen of the C1-hydroxyl group, and between the hydrogen of the C2-hydroxyl group and the oxygen of the C3-hydroxyl group. Additionally, a weaker intramolecular hydrogen bond may form between the hydrogen of the C3-hydroxyl group and the oxygen of the C4-methoxy group. The formation of these five or six-membered rings through hydrogen bonding contributes to the conformational preference of the molecule. acs.orgstackexchange.com

Intermolecular Hydrogen Bonding:

The three hydroxyl groups are potent hydrogen bond donors and acceptors, enabling the formation of extensive intermolecular hydrogen bonding networks. These interactions are responsible for the relatively high melting and boiling points of polyhydroxyphenols compared to non-hydroxylated analogues. In the solid state, this compound would be expected to form a crystalline lattice with a well-defined three-dimensional network of hydrogen bonds. In solution, the extent and nature of intermolecular hydrogen bonding would depend on the solvent. In non-polar solvents, self-association through hydrogen bonding would be significant, while in polar, protic solvents, the molecule would form hydrogen bonds with the solvent molecules. researchgate.netyoutube.com The methoxy group can also act as a hydrogen bond acceptor, further contributing to the complexity of these intermolecular interactions.

Table 3: Potential Hydrogen Bonding Interactions in this compound

| Type of Hydrogen Bond | Donor | Acceptor |

| Intramolecular | C2-OH | C1-O |

| Intramolecular | C2-OH | C3-O |

| Intramolecular | C3-OH | C4-O (methoxy) |

| Intermolecular | -OH | -OH (of another molecule) |

| Intermolecular | -OH | -OCH₃ (of another molecule) |

| Intermolecular (in protic solvent) | -OH | Solvent |

| Intermolecular (in protic solvent) | Solvent | -OH or -OCH₃ |

Note: This table outlines the possible hydrogen bonding interactions based on the structure of the molecule.

Lack of Specific Research Hinders Theoretical and Computational Analysis of this compound

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies focused specifically on the compound this compound. Despite the importance of computational methods in modern chemical research for understanding molecular structure, reactivity, and properties, dedicated studies on this particular molecule appear to be limited or not publicly documented.

Computational chemistry employs a variety of powerful techniques to model molecules and their behavior. For a compound like this compound, such studies would typically involve several key areas of investigation:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are fundamental in exploring the electronic structure of a molecule. These calculations can determine electron distribution, molecular orbital energies, and provide insights into the molecule's stability and reactivity. Specifically, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding charge transfer and potential reaction sites.

Reaction Pathways and Spectroscopy: Theoretical simulations can map out potential reaction pathways, identifying transition states and calculating activation energies. Furthermore, computational methods are widely used to predict various spectroscopic signatures, such as NMR, IR, and UV-Vis spectra. These predicted spectra are invaluable for interpreting experimental data and confirming molecular structures.

Intermolecular Interactions: Understanding how this compound interacts with itself and with solvent molecules is key to predicting its physical properties, such as solubility and boiling point. Computational models can simulate these non-covalent interactions, including hydrogen bonding, and provide a detailed picture of solvation effects.

While extensive research exists on related compounds such as pyrogallol, methoxyphenols, and larger, more complex macrocycles known as pyrogallol researchgate.netarenes, these findings cannot be directly extrapolated to this compound. The specific arrangement and interplay of the methoxy and three hydroxyl groups on the benzene (B151609) ring create a unique electronic and structural profile that requires a dedicated computational investigation.

The absence of specific studies on this compound highlights a potential area for future research. A comprehensive computational analysis of this compound would provide valuable data on its fundamental chemical properties and could serve as a foundation for further experimental work and potential applications.

Theoretical and Computational Chemistry Studies of 4 Methoxybenzene 1,2,3 Triol

Prediction of Reactivity Descriptors (e.g., Bond Dissociation Enthalpy, Ionization Potential)

Theoretical and computational chemistry provides powerful tools to predict the reactivity of molecules, offering insights into their chemical behavior. For 4-Methoxybenzene-1,2,3-triol, a compound with significant antioxidant potential due to its pyrogallol-like structure, reactivity descriptors such as Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP) are of particular interest. These descriptors help in understanding the mechanisms through which this molecule can neutralize free radicals.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to determine these reactivity parameters. malayajournal.orghakon-art.com Such computational studies provide a foundational understanding of the structure-activity relationships that govern the antioxidant capacity of phenolic compounds. nih.gov

Bond Dissociation Enthalpy (BDE)

The Bond Dissociation Enthalpy is a primary indicator of the antioxidant activity of a phenolic compound. It quantifies the energy required to break the O-H bond, leading to the formation of a hydrogen atom and a phenoxyl radical. A lower BDE value for the O-H bond suggests that the hydrogen atom can be more easily donated to a free radical, thus terminating the oxidative chain reaction.

For this compound, the presence of three hydroxyl groups on the benzene (B151609) ring is expected to significantly influence the BDE values. It is well-established that the pyrogallol (B1678534) moiety lowers the BDE of the hydroxyl groups compared to monohydroxylated phenols. nih.gov The methoxy (B1213986) group, being an electron-donating group, is also anticipated to further decrease the BDE, thereby enhancing the hydrogen-donating ability of the molecule. The specific BDE values for each hydroxyl group in this compound would likely differ based on their position relative to the methoxy group and the potential for intramolecular hydrogen bonding in the resulting radical.

Table 1: Predicted Relative Bond Dissociation Enthalpy (BDE) for Hydroxyl Groups in this compound

| Hydroxyl Group Position | Expected Relative BDE | Rationale |

| C1-OH | Lower | Influenced by the pyrogallol arrangement and the electron-donating methoxy group. |

| C2-OH | Lower | Benefiting from the collective electron-donating environment of the ring. |

| C3-OH | Lower | Similar to the other hydroxyls, contributing to the overall high antioxidant potential. |

Ionization Potential (IP)

The Ionization Potential is another crucial descriptor for evaluating antioxidant activity, particularly in the context of the single electron transfer (SET) mechanism. IP is the energy required to remove an electron from the molecule, forming a radical cation. A lower IP value indicates that the molecule can more readily donate an electron to a free radical.

The presence of multiple hydroxyl groups and a methoxy group in this compound is expected to result in a relatively low ionization potential. These electron-donating groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), from which the electron is removed during ionization. A higher HOMO energy corresponds to a lower IP.

Computational methods like DFT are effective in calculating the IP of molecules. malayajournal.org For phenolic compounds, a lower IP is generally correlated with higher antioxidant activity through the SET pathway. The pyrogallol and methoxy functionalities in this compound are anticipated to synergistically lower its ionization potential.

Table 2: Predicted Ionization Potential (IP) Characteristics of this compound

| Molecular Feature | Influence on Ionization Potential | Predicted Outcome |

| Pyrogallol Moiety | Electron-donating, raises HOMO energy. | Lower IP |

| Methoxy Group | Electron-donating, raises HOMO energy. | Lower IP |

| Overall Structure | High density of electron-donating groups. | Enhanced capacity for single electron transfer. |

Note: This table provides a qualitative prediction based on the known electronic effects of the functional groups present in this compound.

Analytical and Structural Characterization Methodologies for 4 Methoxybenzene 1,2,3 Triol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the atomic and molecular structure of 4-Methoxybenzene-1,2,3-triol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, providing insight into the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and methoxy groups. A study on the O-methyl ethers of 1,2,3-benzenetriol provides a strong basis for predicting these shifts. nih.gov The two aromatic protons would likely appear as doublets in the region of δ 6.0-7.0 ppm. The methoxy group protons would present as a sharp singlet, typically around δ 3.8 ppm. The hydroxyl protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic carbons will resonate in the region of δ 100-160 ppm. The carbon of the methoxy group is expected to appear around δ 55-60 ppm. The chemical shifts of the aromatic carbons are significantly influenced by the positions of the hydroxyl and methoxy substituents.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-5 | 6.5 - 6.7 | - |

| H-6 | 6.3 - 6.5 | - |

| -OCH₃ | ~3.8 | ~56 |

| -OH | Variable | - |

| C-1 | - | 145 - 150 |

| C-2 | - | 130 - 135 |

| C-3 | - | 145 - 150 |

| C-4 | - | 150 - 155 |

| C-5 | - | 105 - 110 |

| C-6 | - | 100 - 105 |

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, and its fragmentation pattern provides further structural information.

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₇H₈O₄). Common fragmentation pathways for methoxyphenols involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at [M-15]⁺. Subsequent loss of carbon monoxide (CO) from the resulting phenolic ring is also a characteristic fragmentation.

Electrospray Ionization (ESI-MS): ESI-MS, a soft ionization technique, would likely show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) of these precursor ions can be used to elicit specific fragmentation patterns, aiding in the unequivocal identification of the compound.

Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 156 (M⁺) | 141 | •CH₃ |

| 141 | 113 | CO |

| 157 ([M+H]⁺) | 139 | H₂O |

| 155 ([M-H]⁻) | 140 | •CH₃ |

Note: These are predicted fragmentation patterns based on the known behavior of similar compounds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring and the methoxy group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the aryl ether and the phenols will produce strong bands in the 1000-1260 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. Phenolic compounds generally exhibit two main absorption bands in the UV region. For this compound, these are predicted to be around 220 nm and 270-290 nm, arising from π→π* electronic transitions within the aromatic ring. The exact position and intensity of these bands can be influenced by the solvent polarity.

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and purification of this compound and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar phenolic compounds like this compound.

Reversed-Phase HPLC: This is the most common mode for separating such compounds. A C18 or C8 stationary phase is typically used. The mobile phase usually consists of a mixture of water (often acidified with formic acid or acetic acid to suppress the ionization of the phenolic hydroxyl groups) and an organic modifier such as methanol or acetonitrile (B52724). nih.gov The gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve good separation of compounds with a range of polarities. Detection is commonly performed using a UV detector set at the λmax of the compound (around 270-290 nm).

Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Retention Time | Dependent on the exact conditions, but expected to be in the early to mid-range of the chromatogram due to its polarity. |

Note: These are typical starting conditions and would require optimization for a specific analysis.

Due to the low volatility and high polarity of the hydroxyl groups, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is typically required to increase its volatility and thermal stability.

Derivatization: Silylation is a common derivatization technique for phenolic compounds, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.

GC-MS Analysis: The resulting TMS ether of this compound is then amenable to analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically employed. The mass spectrum of the TMS derivative will show a characteristic molecular ion and fragmentation patterns that can be used for structural confirmation.

Hyphenated Analytical Platforms for Compound Identification and Quantification (e.g., LC-MS, GC-MS)

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the analysis of phenolic compounds like this compound. youtube.comnih.gov These methods allow for the separation of the target analyte from a complex mixture, followed by its identification and quantification based on its mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds, such as this compound, as it does not require the analytes to be volatile. nih.gov The separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC), followed by detection with a mass spectrometer.

For the analysis of phenolic compounds, a C18 column is commonly employed. nih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the addition of a small amount of acid, like formic acid, to improve the peak shape and ionization efficiency. nih.govsielc.comsielc.com

Mass spectrometric detection can be performed using various ionization techniques, with electrospray ionization (ESI) being a common choice for polar compounds. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural elucidation by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov

Below is a hypothetical interactive data table illustrating typical LC-MS/MS parameters for the analysis of this compound.

| Parameter | Value |

| Chromatography | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray (ESI-) |

| Precursor Ion (m/z) | 155.03 [M-H]⁻ |

| Product Ions (m/z) | 140.01, 125.02, 111.04 |

| Collision Energy | 15 eV |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For polar compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. jfda-online.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method for phenolic compounds. sigmaaldrich.com This process replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (TMS) groups. youtube.com

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column, often with a nonpolar stationary phase. The separated components then enter the mass spectrometer for detection.

The following interactive data table provides an example of GC-MS parameters for the analysis of the trimethylsilyl derivative of this compound.

| Parameter | Value |

| Derivatization | |

| Reagent | BSTFA with 1% TMCS |

| Reaction | 70°C for 30 min |

| Gas Chromatography | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 10°C/min |

| Mass Spectrometry | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Molecular Ion (m/z) | 372 (for the tris-TMS derivative) |

| Key Fragment Ions (m/z) | 357, 283, 73 |

Application of Chemometric Tools for Data Analysis

The large and complex datasets generated by hyphenated techniques like LC-MS and GC-MS often necessitate the use of chemometric tools for data analysis and interpretation. mdpi.com Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can reveal clustering, trends, and outliers in the data. researchgate.netresearchgate.net

In the context of analyzing samples containing this compound, PCA can be used to:

Identify the key variables (i.e., specific compounds or mass spectral features) that contribute most to the observed variation between samples. nih.gov

For instance, if analyzing plant extracts from different species, PCA could be used to visualize whether the samples cluster based on their species. The loadings plot from the PCA would then indicate which compounds, potentially including this compound, are responsible for these differences.

A hypothetical example of a PCA scores plot is shown below, illustrating the separation of two sample groups. The corresponding loadings plot would reveal the contribution of different variables (m/z values) to this separation.

Below is an interactive data table representing hypothetical PCA results from a GC-MS analysis of plant extracts, where Variable 1 could represent the peak area of derivatized this compound.

| Sample | Principal Component 1 (PC1) | Principal Component 2 (PC2) |

| Group A - Sample 1 | 2.5 | 1.1 |

| Group A - Sample 2 | 2.8 | 1.3 |

| Group A - Sample 3 | 2.6 | 1.2 |

| Group B - Sample 1 | -2.1 | -0.9 |

| Group B - Sample 2 | -2.4 | -1.0 |

| Group B - Sample 3 | -2.2 | -1.1 |

| Variable (m/z) | Loading on PC1 | Loading on PC2 |

| Variable 1 (e.g., m/z 357) | 0.95 | 0.10 |

| Variable 2 (e.g., m/z 150) | -0.20 | 0.85 |

| Variable 3 (e.g., m/z 210) | 0.15 | -0.75 |

Molecular Interactions and in Vitro Biological Mechanisms of 4 Methoxybenzene 1,2,3 Triol

Enzyme Modulation and Inhibition Mechanisms

The presence of both a methoxy (B1213986) group and a pyrogallol (B1678534) (1,2,3-triol) moiety on a benzene (B151609) ring suggests that 4-Methoxybenzene-1,2,3-triol may interact with a variety of enzymes, particularly those that recognize phenolic substrates. The electronic properties and steric configuration of these functional groups are critical determinants of the nature and extent of such interactions.

Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin (B1238610), responsible for the hydroxylation of monophenols to o-diphenols and their subsequent oxidation to o-quinones. The inhibition of tyrosinase is a major focus in the development of agents for hyperpigmentation disorders. While direct studies on this compound are not extensively documented, the structure-activity relationships of related phenolic compounds provide a basis for predicting its potential modulatory effects.

Phenolic compounds, particularly those with hydroxyl groups on the phenyl ring, are known to be effective tyrosinase inhibitors nih.govmdpi.com. The inhibitory potential is often linked to the number and position of these hydroxyl groups. For instance, methoxy-substituted tyramine derivatives incorporating hydroxyl-substituted benzoic and cinnamic acids have demonstrated significant in vitro inhibitory effects on both mushroom and human tyrosinase nih.govmdpi.comnih.gov. In one study, a derivative featuring a 2,4-dihydroxy-substituted cinnamic acid moiety exhibited an exceptionally low IC50 value of 0.059 nM against mushroom tyrosinase nih.govnih.gov.

The mechanism of inhibition by phenolic compounds often involves their ability to chelate the copper ions within the active site of the tyrosinase enzyme nih.gov. Additionally, competitive inhibition is a common mechanism, where the inhibitor vies with the natural substrate (like L-tyrosine or L-DOPA) for binding to the active site. Kinetic studies on various methoxy-substituted derivatives have revealed both mixed-type and non-competitive inhibition patterns nih.govresearchgate.net. Given its catechol-like structure, it is plausible that this compound could act as a competitive or mixed-type inhibitor of tyrosinase, though empirical data is needed for confirmation.

Table 1: Tyrosinase Inhibitory Activity of Methoxy-Substituted Phenolic Compounds

| Compound | Enzyme Source | Inhibition Type | IC50 Value |

|---|---|---|---|

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9) | Mushroom Tyrosinase | Mixed | 0.059 nM nih.govnih.gov |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (Ph6) | Mushroom Tyrosinase | Non-competitive | 2.1 nM nih.govnih.gov |

Peroxidases are a large family of enzymes that catalyze the oxidation of a wide variety of substrates by hydrogen peroxide. Phenolic compounds are common substrates for peroxidases, and their interaction can lead to either inhibition or serve as part of the catalytic cycle. Studies on the interaction of methoxyphenols with peroxidases, such as thyroid peroxidase (TPO) and horseradish peroxidase (HRP), indicate a potential for this compound to act as a substrate or inhibitor.

For example, guaiacol (2-methoxyphenol) is a commonly used substrate in peroxidase activity assays mdpi.comacademicjournals.org. The enzymatic oxidation of such phenolic compounds is a key step in various biological processes and biotechnological applications researchgate.net. Research on various phenolic compounds has demonstrated that they can act as inhibitors of thyroid peroxidase, with mechanisms ranging from competitive to noncompetitive and uncompetitive inhibition mdpi.com. It has been noted that ortho-disubstituted phenols tend to be oxidized to more stable phenoxy radicals compared to their ortho-monosubstituted counterparts nih.gov. The complex hydroxyl and methoxy substitution pattern of this compound suggests it could be a substrate for peroxidases, potentially undergoing oxidation to form radical species.

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolism of catecholamines and other catechol-containing compounds. It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of its catechol substrate nih.govmedchemexpress.com. Given that this compound possesses a catechol moiety, it is a theoretical substrate for COMT. The enzyme typically catalyzes the O-methylation of one of the two adjacent hydroxyl groups, leading to the formation of mono-O-methylated products nih.gov.

The regioselectivity of COMT (i.e., which hydroxyl group is methylated) is influenced by the other substituents on the aromatic ring nih.govresearchgate.net. The presence of the existing methoxy group and the additional hydroxyl group at position 3 in this compound would likely influence the binding orientation within the COMT active site and thus the methylation pattern. Inhibition of COMT can occur if a compound binds to the active site but is not efficiently methylated or if it acts as a competitive inhibitor for the catechol substrate or the SAM cofactor nih.gov. Several naturally occurring flavonoids with catechol structures have been identified as potent competitive inhibitors of COMT nih.gov.

UDP-glucuronosyltransferases (UGTs) are a family of enzymes that play a major role in the phase II metabolism of a wide array of xenobiotics and endogenous compounds by catalyzing their conjugation with glucuronic acid nih.govfrontiersin.org. This process, known as glucuronidation, generally increases the water solubility of the substrates, facilitating their excretion researchgate.net. Phenolic hydroxyl groups are common sites for glucuronidation researchgate.netdrugbank.com.

Therefore, the three hydroxyl groups of this compound represent potential sites for conjugation by UGTs. The substrate selectivity of different UGT isoforms is broad and can be overlapping nih.govresearchgate.net. The specific UGT enzymes that might metabolize this compound and the preferred site of glucuronidation would need to be determined through in vitro studies with specific human UGT isoforms. The efficiency of glucuronidation can be influenced by the electronic and steric properties of the substituents on the phenolic ring nih.govnih.gov.

Modulation of Cellular Oxidative Stress via Reactive Oxygen Species (ROS) Generation or Scavenging

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge reactive oxygen species (ROS). The pyrogallol group in this compound is a structural feature associated with potent radical-scavenging activity. The presence of multiple hydroxyl groups allows for the donation of hydrogen atoms to neutralize free radicals, thereby terminating radical chain reactions.

Conversely, under certain conditions, phenolic compounds can also exhibit pro-oxidant activity, leading to the generation of ROS. This can occur through the auto-oxidation of the phenol (B47542) or through its interaction with transition metal ions. The antioxidant or pro-oxidant behavior of a phenolic compound is dependent on various factors, including its concentration, the surrounding chemical environment, and the specific type of ROS involved. Studies on methoxyphenol dimers have shown that dimerization can enhance antioxidant activity compared to the parent monomers mdpi.com. While direct experimental data for this compound is lacking, its chemical structure strongly suggests a capacity to act as a potent ROS scavenger.

Molecular Docking and Ligand-Protein Binding Simulations

Molecular docking and ligand-protein binding simulations are powerful in silico tools used to predict the binding mode and affinity of a small molecule to the active site of a target protein. These computational methods are instrumental in understanding the molecular basis of enzyme inhibition and in the rational design of new inhibitors nih.govbiorxiv.orgdovepress.com.

Although no specific molecular docking or simulation studies for this compound have been found in the reviewed literature, the general principles of these techniques can be applied to hypothesize its interactions. For an enzyme like tyrosinase, a docking simulation would likely show the catechol moiety of this compound coordinating with the copper ions in the active site nih.govnih.gov. The hydroxyl and methoxy groups would be predicted to form hydrogen bonds and other non-covalent interactions with surrounding amino acid residues, such as histidine, which are known to be important for ligand binding in tyrosinase mdpi.com.

Similarly, docking studies with COMT would aim to predict the binding orientation of this compound in the catechol-binding pocket and its proximity to the methyl-donating SAM cofactor. Such simulations could help to predict the regioselectivity of methylation. For any target enzyme, molecular dynamics simulations could further be employed to assess the stability of the predicted ligand-protein complex over time and to analyze the dynamic nature of the interactions.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Guaiacol (2-methoxyphenol) |

| L-tyrosine |

| L-DOPA (L-dihydroxyphenylalanine) |

| Kojic acid |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate |

Investigations of Intracellular Signaling Pathway Modulation (e.g., NF-κB pathway)

There is currently no available research in the public domain that investigates the modulatory effects of this compound on intracellular signaling pathways, including the NF-κB pathway.

Mechanistic Studies of Protein Aggregation Inhibition (e.g., α-synuclein fibril formation)

No mechanistic studies have been published that examine the potential of this compound to inhibit the formation of protein aggregates, such as α-synuclein fibrils.

In Vitro Structure-Activity Relationship (SAR) Studies at the Molecular Level

There are no in vitro structure-activity relationship (SAR) studies available for this compound that would provide insights into the relationship between its chemical structure and its biological activity at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.